molecular formula C12H16BrClO B8001860 1-Bromo-3-chloro-4-n-hexyloxybenzene

1-Bromo-3-chloro-4-n-hexyloxybenzene

Cat. No.: B8001860
M. Wt: 291.61 g/mol
InChI Key: PRAXVMSCILYFFB-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-n-hexyloxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers It features a benzene ring substituted with bromine, chlorine, and a hexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloro-4-n-hexyloxybenzene can be synthesized through several methods. One common approach involves the electrophilic substitution of 1-bromo-3-chlorobenzene with n-hexyloxy groups. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the selective substitution of the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-4-n-hexyloxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove halogen atoms or modify the hexyloxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Products include hexyloxybenzaldehyde or hexyloxybenzoic acid.

    Reduction: Products include dehalogenated benzene derivatives or modified hexyloxy groups.

Scientific Research Applications

1-Bromo-3-chloro-4-n-hexyloxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-n-hexyloxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms and the hexyloxy group influences its reactivity and the pathways it follows in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chloro-4-n-hexyloxybenzene
  • 1-Bromo-4-chloro-4-n-hexyloxybenzene
  • 1-Bromo-3-chloro-4-methoxybenzene

Uniqueness

1-Bromo-3-chloro-4-n-hexyloxybenzene is unique due to the specific positioning of its substituents on the benzene ring, which affects its chemical reactivity and physical properties. The combination of bromine, chlorine, and a hexyloxy group provides a distinct set of characteristics that differentiate it from other similar compounds .

Properties

IUPAC Name

4-bromo-2-chloro-1-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO/c1-2-3-4-5-8-15-12-7-6-10(13)9-11(12)14/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAXVMSCILYFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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